(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
This compound is a benzothiazole-derived molecule characterized by a Z-configuration imine linkage between two benzothiazole moieties. Key structural features include:
- A benzothiazole-2-carboxamide group, which may facilitate hydrogen bonding and interactions with biological targets.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3OS2/c1-2-9-22-13-8-7-11(19)10-15(13)25-18(22)21-16(23)17-20-12-5-3-4-6-14(12)24-17/h1,3-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXNNOJPZTXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the benzo[d]thiazole ring using brominating agents such as bromine or N-bromosuccinimide.
Alkyne addition: The prop-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Ylidene formation: The final step involves the formation of the ylidene linkage, typically through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the compound can occur at the ylidene linkage, converting it to a more saturated form.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Anticancer activity: Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines.
Antibacterial activity: The compound and its derivatives have demonstrated antibacterial properties, making them potential candidates for the development of new antibiotics.
Medicine
Drug development: The compound is being explored for its potential use in the development of new therapeutic agents for the treatment of cancer and bacterial infections.
Industry
Material science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is not fully understood. it is believed to exert its effects through the following pathways:
Interaction with DNA: The compound may intercalate into DNA, disrupting the replication process and leading to cell death.
Inhibition of enzymes: It may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases, thereby preventing cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weight calculated based on formula.
- Activity predictions for the target compound are inferred from structural analogs.
Key Comparative Insights :
Halogenated benzothiazoles are associated with improved metabolic stability and binding affinity in kinase inhibitors .
Carboxamide vs. Sulfonyl/Piperidine Modifications :
- The benzothiazole-2-carboxamide group in the target compound contrasts with the 4-(isopropylsulfonyl)benzamide in and the piperidine-3-carboxamide in . Carboxamides generally exhibit stronger hydrogen-bonding capacity, while sulfonyl groups enhance solubility and pharmacokinetics .
Biological Activity Trends: Compounds with quinolinium or propenone linkers (e.g., ) demonstrate direct cytotoxicity or tubulin inhibition, suggesting that the target compound’s lack of a conjugated π-system (e.g., styryl or propenone groups) may reduce such activity unless modified.
Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a complex synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.
Molecular Characteristics
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H15BrN2O4S |
| Molecular Weight | 426.31 g/mol |
| Structural Features | Benzothiazole moiety, bromine substituent, alkyne group |
Structural Representation
The structure features a benzothiazole core with a bromine atom at position 6 and a prop-2-ynyl group at position 3, contributing to its unique reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activity. For example, derivatives of benzothiazole have shown promising results in inhibiting cell proliferation in various cancer cell lines. A systematic review highlighted that certain benzothiazole derivatives demonstrated IC50 values as low as , indicating potent cytotoxicity against cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The presence of the bromine atom and the unique substituents may enhance its interaction with bacterial enzymes or receptors, leading to antimicrobial effects. Studies on related compounds have shown effectiveness against Gram-positive bacteria and fungi, such as Candida albicans, with some exhibiting activity comparable to standard antibiotics .
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of benzothiazole derivatives for their anticancer properties using the National Cancer Institute's in vitro screening protocol. Among these, compounds similar to (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) exhibited broad-spectrum antiproliferative activity across multiple cancer cell lines, with log10GI50 values indicating significant growth inhibition .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against various pathogens. The results demonstrated that certain derivatives had minimal inhibitory concentrations (MICs) comparable to traditional antibiotics against both Gram-positive bacteria and fungi. This suggests that modifications to the benzothiazole structure can lead to enhanced antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
